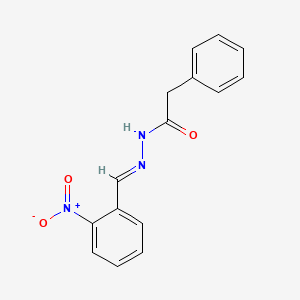
N'-(2-nitrobenzylidene)-2-phenylacetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2-nitrobenzylidene)-2-phenylacetohydrazide is a compound that belongs to the class of hydrazones, which are characterized by the presence of a carbon-nitrogen double bond (C=N) with the nitrogen atom bonded to a hydrazide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-nitrobenzylidene)-2-phenylacetohydrazide typically involves the condensation reaction between 2-nitrobenzaldehyde and 2-phenylacetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of N’-(2-nitrobenzylidene)-2-phenylacetohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified using techniques such as distillation, crystallization, and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N’-(2-nitrobenzylidene)-2-phenylacetohydrazide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The hydrazone linkage can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, sodium borohydride, palladium on carbon.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Solvents: Ethanol, methanol, tetrahydrofuran (THF).
Major Products Formed
Reduction: Formation of amine derivatives.
Oxidation: Formation of oxides or other oxidized derivatives.
Substitution: Formation of various substituted hydrazones
Applications De Recherche Scientifique
N’-(2-nitrobenzylidene)-2-phenylacetohydrazide has several scientific research applications, including:
Medicinal Chemistry: It is used as a precursor for the synthesis of various bioactive molecules with potential antimicrobial, anticancer, and anti-inflammatory properties
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and other functionalized derivatives.
Materials Science: It is used in the development of novel materials with specific properties, such as sensors and catalysts.
Mécanisme D'action
The mechanism of action of N’-(2-nitrobenzylidene)-2-phenylacetohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit various biological activities, such as enzyme inhibition or activation. Additionally, the compound can undergo redox reactions, influencing cellular redox balance and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-nitrobenzylidene)aniline
- N-(2-nitrobenzylidene)thiosemicarbazide
- Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate
Uniqueness
N’-(2-nitrobenzylidene)-2-phenylacetohydrazide is unique due to its specific structural features, such as the presence of both a nitro group and a phenylacetohydrazide moiety.
Propriétés
Formule moléculaire |
C15H13N3O3 |
|---|---|
Poids moléculaire |
283.28 g/mol |
Nom IUPAC |
N-[(E)-(2-nitrophenyl)methylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C15H13N3O3/c19-15(10-12-6-2-1-3-7-12)17-16-11-13-8-4-5-9-14(13)18(20)21/h1-9,11H,10H2,(H,17,19)/b16-11+ |
Clé InChI |
GVQASWDBENWUKD-LFIBNONCSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


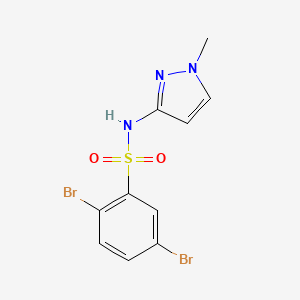
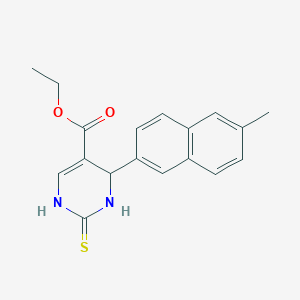
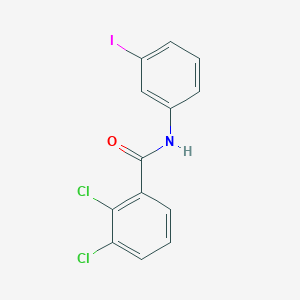
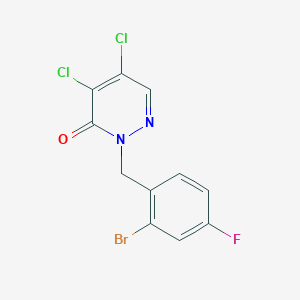

![(1S,5S)-1,8,8-Trimethyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14914430.png)
![4-ethyl-N-[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]aniline](/img/structure/B14914434.png)
![4-Fluoro-1-azabicyclo[2.2.1]heptan-3-ol](/img/structure/B14914438.png)
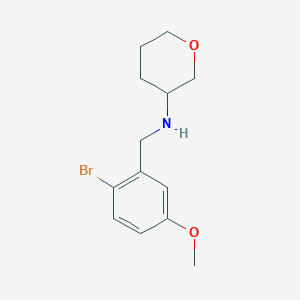


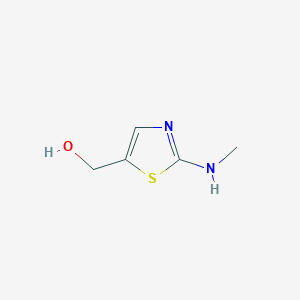
![4-hydroxy-3-[(3E)-1-phenyl-3-(2-phenylhydrazinylidene)pentyl]-2H-chromen-2-one](/img/structure/B14914471.png)
![n-(3,4-Dihydro-2h-benzo[b][1,4]dioxepin-7-yl)-2-methoxyacetamide](/img/structure/B14914472.png)
